molecular formula C10H13NO2 B1315384 6-Methoxychroman-4-amine CAS No. 81816-60-6

6-Methoxychroman-4-amine

Cat. No.: B1315384
CAS No.: 81816-60-6
M. Wt: 179.22 g/mol
InChI Key: APTWFKUWDZQXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxychroman-4-amine is a bicyclic organic compound consisting of a chroman (benzopyran) backbone substituted with a methoxy (-OCH₃) group at the 6-position and an amine (-NH₂) group at the 4-position. Its hydrochloride salt (this compound hydrochloride, CAS 67858-19-9) is commonly used in research due to enhanced stability and solubility. Key properties include:

  • Molecular formula: C₁₀H₁₃NO₂ (free base) / C₁₀H₁₄ClNO₂ (hydrochloride)
  • Molecular weight: 179.22 (free base) / 215.68 (hydrochloride)
  • Stereochemistry: Both (R)- and (S)-enantiomers are available, with enantiopure forms (e.g., (S)-6-Methoxychroman-4-amine hydrochloride, CAS 1392219-07-6) critical for pharmacological studies .
  • Applications: Primarily used as a synthetic intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTWFKUWDZQXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510002
Record name 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81816-60-6
Record name 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxychroman-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-2-hydroxyacetophenone with an appropriate amine source under acidic or basic conditions to form the chromanone ring . The reaction conditions often involve temperatures ranging from 80°C to 120°C and may require catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methoxychroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted chromanone compounds .

Mechanism of Action

The mechanism of action of 6-Methoxychroman-4-amine involves its interaction with various molecular targets and pathways. It is known to exert its effects by:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 6-Methoxychroman-4-amine and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents Key Features CAS Number
This compound C₁₀H₁₃NO₂ 179.22 6-OCH₃ Free base; moderate solubility 81816-60-6
This compound HCl C₁₀H₁₄ClNO₂ 215.68 6-OCH₃, HCl salt Enhanced stability, aqueous solubility 67858-19-9
6-Methylchroman-4-amine C₁₀H₁₃NO 163.22 6-CH₃ Lower polarity; higher lipophilicity 638220-39-0
6-Chlorochroman-4-amine HCl C₉H₁₁Cl₂N 204.10 6-Cl, HCl salt Electron-withdrawing substituent 765880-61-3
6-Methoxy-2,2-dimethylchroman-4-amine C₁₂H₁₇NO₂ 207.27 6-OCH₃, 2,2-diCH₃ Steric hindrance; improved metabolic stability 752184-51-3
6-Bromo-7-methylchroman-4-amine C₁₀H₁₂BrNO 242.12 6-Br, 7-CH₃ Bulky substituent; potential halogen bonding 13434-19-0

Functional Group Impact on Properties

  • Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group in this compound increases polarity and hydrogen-bonding capacity compared to 6-Methylchroman-4-amine, influencing solubility and receptor interactions .
  • Halogen Substitution (Cl, Br) :

    • 6-Chlorochroman-4-amine hydrochloride exhibits stronger electron-withdrawing effects, which may alter electronic distribution and binding affinity in biological targets .
    • Bromine in 6-Bromo-7-methylchroman-4-amine provides a larger atomic radius, facilitating halogen bonding in protein-ligand interactions .

Stereochemical Considerations

  • Enantiomers such as (R)- and (S)-6-Methoxychroman-4-amine hydrochloride (CAS 1392219-07-6 and others) exhibit distinct pharmacological profiles. For example, one enantiomer may show higher receptor selectivity or reduced off-target effects .

Biological Activity

6-Methoxychroman-4-amine, a compound belonging to the chroman family, has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological effects, and implications for pharmacology, supported by research findings and data tables.

Structural Characteristics

This compound is characterized by the following molecular features:

  • Molecular Formula : C₁₀H₁₃NO₂
  • Molecular Weight : Approximately 179.22 g/mol
  • Functional Groups :
    • Methoxy group at the 6-position
    • Amino group at the 4-position

These structural elements contribute to its unique chemical properties and biological activities, influencing its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific metabolic enzymes, which may have implications in drug development for metabolic disorders.
  • Receptor Interaction : It may act as an agonist or antagonist for various receptors involved in neurological pathways, suggesting potential applications in neuropharmacology.
  • Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, which could be beneficial in food chemistry and preservation.
  • Cytotoxic Effects : Some derivatives of this compound have demonstrated cytotoxicity against cancer cell lines, indicating potential for anticancer applications .

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation but are crucial for understanding its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits metabolic enzymes involved in various pathways
Receptor ModulationActs on neurological receptors influencing behavior
Antioxidant ActivityMay protect against oxidative stress
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of structurally related flavonoids on human esophageal squamous cell carcinoma (KYSE-510). The results indicated that compounds with similar structures to this compound induced G2/M cell cycle arrest and apoptosis through specific molecular mechanisms. This suggests that derivatives of this compound could exhibit similar anticancer properties .

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug discovery. Its derivatives are being synthesized and tested for pharmacokinetic properties and therapeutic effects against various diseases. The potential applications include:

  • Anti-inflammatory agents
  • Neuroprotective drugs
  • Anticancer therapies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.